molecular formula C9H7FO3 B13930874 5-Fluoro-7-methoxyisobenzofuran-1(3H)-one

5-Fluoro-7-methoxyisobenzofuran-1(3H)-one

Cat. No.: B13930874
M. Wt: 182.15 g/mol
InChI Key: CZNIOZJXBKIWGW-UHFFFAOYSA-N
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Description

5-Fluoro-7-methoxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methoxyisobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and methoxy-substituted benzene derivatives.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted isobenzofurans.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroisobenzofuran-1(3H)-one
  • 7-Methoxyisobenzofuran-1(3H)-one
  • 5-Chloro-7-methoxyisobenzofuran-1(3H)-one

Uniqueness

5-Fluoro-7-methoxyisobenzofuran-1(3H)-one is unique due to the presence of both fluorine and methoxy groups, which can influence its chemical reactivity, biological activity, and physical properties

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

5-fluoro-7-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7FO3/c1-12-7-3-6(10)2-5-4-13-9(11)8(5)7/h2-3H,4H2,1H3

InChI Key

CZNIOZJXBKIWGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)OC2)F

Origin of Product

United States

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